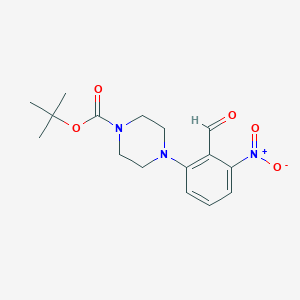![molecular formula C17H17F3N2O3 B1401768 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid CAS No. 1311278-71-3](/img/structure/B1401768.png)
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
説明
The compound is a complex organic molecule that contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and a propionic acid group. The molecule also contains a trifluoromethyl group, which is a common motif in many pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyridine derivatives are known to participate in a variety of reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Trifluoromethyl groups are known to influence properties such as lipophilicity, acidity/basicity, and metabolic stability .科学的研究の応用
Synthesis and Functionalization
Pyridine Derivatives Synthesis : Pyridines, including derivatives similar to 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid, are synthesized through heteroaromatic N-nucleophile reactions, yielding various substituted pyridines with potential applications in chemical synthesis and pharmaceuticals (Schmidt, Mordhorst & Nieger, 2006).
Generation of Compound Libraries : Similar compounds are used as starting materials in alkylation and ring closure reactions to create diverse compound libraries. This is crucial for drug discovery and the development of new chemical entities (Roman, 2013).
Fluoroionophore Development
- Metal Recognition and Sensing : Derivatives of this compound have been studied for their ability to recognize and bind specific metal ions, making them useful as fluoroionophores in analytical chemistry for detecting metal ions in various environments (Hong, Lin, Hsieh & Chang, 2012).
Crystal Engineering
- Supramolecular Assembly : Research on compounds structurally related to 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid contributes to the field of crystal engineering, helping to understand the formation of supramolecular assemblies and their potential applications in material science (Arora & Pedireddi, 2003).
Antioxidant Research
- Antioxidant Properties : Similar compounds, particularly pyridinols, have been synthesized and studied for their antioxidant properties. These findings are significant in developing new antioxidants for pharmaceutical and nutraceutical applications (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli & Porter, 2004).
Catalysis
- Recyclable Catalyst for Acylation : Derivatives of this compound have been used as catalysts for acylating inert alcohols and phenols. Such catalysts are valuable in organic synthesis for their efficiency and recyclability (Liu, Ma, Liu & Wang, 2014).
将来の方向性
特性
IUPAC Name |
2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-10(16(23)24)25-13-6-4-5-11(7-13)14-8-12(17(18,19)20)9-15(21-14)22(2)3/h4-10H,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWSOLGFMIHLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



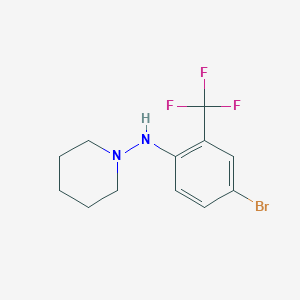
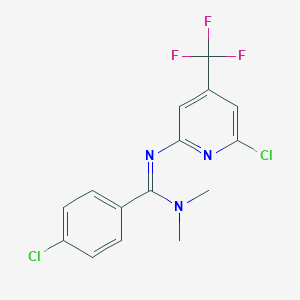
![(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B1401691.png)
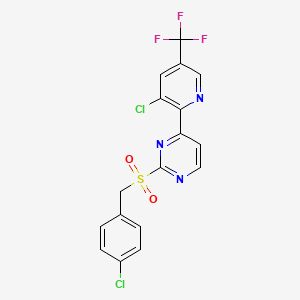
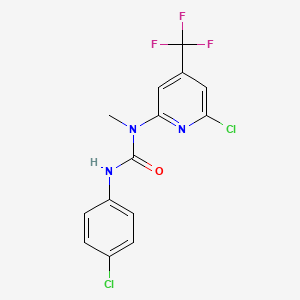
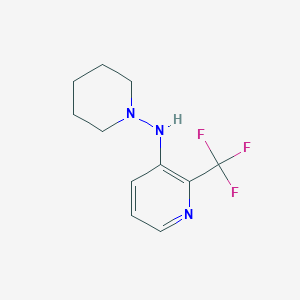
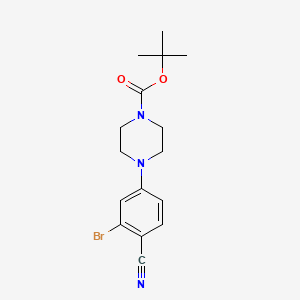
![2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester](/img/structure/B1401697.png)
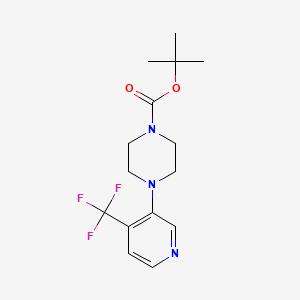
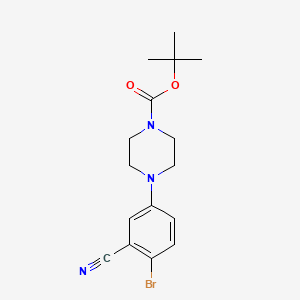
![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine](/img/structure/B1401703.png)
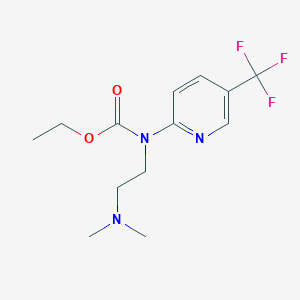
![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401706.png)
